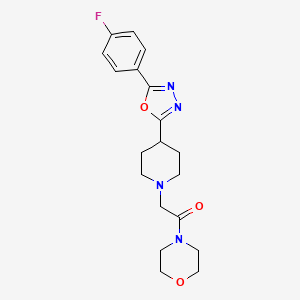
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a morpholinoethanone group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group, oxadiazole ring, piperidine ring, and morpholinoethanone group would all contribute to the overall structure. The presence of nitrogen in the piperidine and oxadiazole rings could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluorine atoms on the fluorophenyl group could potentially be reactive sites. Additionally, the nitrogen atoms in the piperidine and oxadiazole rings could potentially act as nucleophiles in certain reactions .Scientific Research Applications
- Piperidine derivatives, including those with the 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone moiety, have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell proliferation, apoptosis, and metastasis inhibition .
- Researchers could explore its effects against specific viruses, such as influenza, HIV, or SARS-CoV-2, using in vitro and in silico approaches .
- Some piperidine derivatives exhibit anticoagulant effects. For instance, compound 33 (Fig. 36) with a piperidine moiety showed strong factor IIa inhibition .
Anticancer Properties
Antiviral Applications
Anticoagulant Activity
Future Directions
properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c20-16-3-1-14(2-4-16)18-21-22-19(27-18)15-5-7-23(8-6-15)13-17(25)24-9-11-26-12-10-24/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRPELZVLQASNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)



![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)
![Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)

![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)
![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)
